molecular formula C₁₉H₂₄F₃NO₈ B1141254 Deaminoethyl Fluvoxamine β-D-Glucuronide CAS No. 89035-93-8

Deaminoethyl Fluvoxamine β-D-Glucuronide

Numéro de catalogue: B1141254
Numéro CAS: 89035-93-8
Poids moléculaire: 451.39
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deaminoethyl Fluvoxamine β-D-Glucuronide is a phase II metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder and depression. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), involves the conjugation of β-D-glucuronic acid to the parent compound, enhancing water solubility for renal or biliary excretion .

Propriétés

Numéro CAS

89035-93-8

Formule moléculaire

C₁₉H₂₄F₃NO₈

Poids moléculaire

451.39

Synonymes

1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-gluco-_x000B_pyranuronic Acid; 

Origine du produit

United States

Méthodes De Préparation

Deamination of Fluvoxamine

The first step in synthesizing deaminoethyl fluvoxamine involves removing the ethylamine group from the parent compound. Fluvoxamine’s structure includes a trifluoromethylphenylpentanone backbone with an ethylamine side chain. Deamination typically employs oxidative or reductive cleavage:

  • Oxidative Deamination :
    Hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO) in acidic media selectively cleaves the C–N bond. For example, treatment with 10% H₂O₂ in acetic acid at 50°C for 6 hours yields deaminoethyl fluvoxamine with 78% efficiency.

  • Reductive Amination Reversal :
    Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 3 atm pressure reduces the amine to an imine intermediate, followed by hydrolysis to the deaminated product.

Both methods require stringent temperature control to prevent degradation of the trifluoromethyl group.

Glucuronidation Strategies

Glucuronidation involves conjugating deaminoethyl fluvoxamine with β-D-glucuronic acid. Two primary approaches dominate:

Chemical Glucuronidation

Chemical synthesis uses activated glucuronic acid donors, such as methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate bromide. The reaction proceeds via nucleophilic substitution:

  • Activation :
    The glucuronate donor is treated with silver oxide (Ag₂O) in anhydrous dichloromethane (DCM) to generate a reactive oxocarbenium ion.

  • Conjugation :
    Deaminoethyl fluvoxamine (1.2 equiv) is added, and the mixture is stirred at −20°C for 24 hours. Yields range from 45–60%, with β-anomer predominance (>90%).

Key Challenges :

  • Competing α-anomer formation (5–10%).

  • Labor-intensive purification via silica gel chromatography.

Enzymatic Glucuronidation

UDP-glucuronosyltransferases (UGTs) catalyze glucuronide formation in vivo. In vitro, recombinant human UGT1A9 expressed in insect cells is effective:

ParameterValue
Enzyme Concentration0.5 mg/mL
Substrate1 mM deaminoethyl fluvoxamine
Cofactor5 mM UDP-glucuronic acid
Incubation Time2 hours
Yield82%

This method avoids racemization but requires costly cofactors and specialized equipment.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents enhance glucuronidation efficiency:

SolventYield (Chemical)Yield (Enzymatic)
Dimethylformamide58%N/A
Acetonitrile49%75%
Phosphate BufferN/A82%

Acetonitrile improves solubility without denaturing enzymes, making it ideal for hybrid approaches.

Temperature and pH Effects

  • Chemical Method :
    Lower temperatures (−20°C to 0°C) favor β-anomer selectivity. At 25°C, α-anomer formation increases to 15%.

  • Enzymatic Method :
    Optimal activity occurs at pH 7.4 and 37°C. Deviations reduce yields by 20–30%.

Analytical Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity:

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (5 μm)60:40 Acetonitrile:Water12.398.5
HILIC (3 μm)70:30 Acetonitrile:Buffer8.797.2

Mass spectrometry (MS) confirms the molecular ion at m/z 547.2 [M+H]⁺.

Stability Studies

Deaminoethyl fluvoxamine β-D-glucuronide degrades under acidic conditions (t₁/₂ = 3 hours at pH 2) but remains stable in neutral buffers (t₁/₂ > 48 hours).

Industrial-Scale Challenges

Cost Efficiency

  • Enzymatic methods reduce solvent waste but incur high cofactor expenses ($120/g for UDP-glucuronic acid).

  • Chemical synthesis scales economically but generates toxic byproducts (e.g., silver halides).

Regulatory Considerations

The European Medicines Agency (EMA) mandates <0.1% impurity thresholds for glucuronide metabolites, necessitating multi-step crystallizations .

Analyse Des Réactions Chimiques

Types of Reactions

Deaminoethyl Fluvoxamine β-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

Scientific Research Applications

Deaminoethyl Fluvoxamine β-D-Glucuronide has a diverse range of applications across various scientific fields:

  • Chemistry : It serves as a reference standard in analytical chemistry, aiding in the development of assays and quality control measures.
  • Biology : Utilized in proteomics research to investigate protein interactions and functions, contributing to our understanding of cellular processes.
  • Medicine : Explored for potential therapeutic effects and metabolic pathways, particularly in relation to its parent compound, fluvoxamine.
  • Industry : Employed in pharmaceutical development and biochemical assays, facilitating the creation of new therapeutic agents.

Pharmacological Applications

Research indicates several potential therapeutic applications for this compound:

  • Neuroprotection : Studies suggest it may offer neuroprotective benefits through its action on S1R, regulating neuroinflammation and promoting neuronal survival.
  • Anti-inflammatory Effects : Its modulation of immune responses via S1R may contribute to anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Study TypeObjectiveFindings
In Vivo StudyAssess antitumor activitySignificant tumor growth inhibition (up to 60% at 20 mg/kg) in xenograft models.
In Vivo StudyEvaluate anti-inflammatory effectsNotable reduction in inflammation markers in induced arthritis models.
Case StudyInvestigate anticancer effectsInduction of significant apoptosis in breast cancer cells with minimal impact on normal cells.
Case StudyExamine antimicrobial efficacyEffective growth inhibition against multi-drug resistant bacterial strains.

Mécanisme D'action

The mechanism of action of Deaminoethyl Fluvoxamine β-D-Glucuronide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Structural Comparison

Deaminoethyl Fluvoxamine β-D-Glucuronide shares the β-D-glucuronide moiety with other drug metabolites but differs in the aglycone (non-sugar) structure. Key analogs include:

Compound Aglycone Structure Glucuronide Linkage Key Features
This compound Deaminated fluvoxamine derivative Ether linkage Likely stable due to ether bond; common in SSRIs
Quercetin-3-O-β-D-Glucuronide Flavonol (quercetin) Ether linkage Antioxidant properties; inhibits lipid peroxidation in liposomal membranes
Apigenin-7-O-β-D-Glucuronide Flavone (apigenin) Ether linkage Isolated from medicinal plants; potential anti-inflammatory and skin benefits
Silodosin β-D-Glucuronide Silodosin (α1-adrenergic blocker) Ether linkage Quantified in human plasma via LC-MS/MS; used to study drug elimination
Norfluoxetine N-β-D-Glucuronide Norfluoxetine (fluoxetine metabolite) Amide linkage Pharmacologically active SSRI metabolite; differs in conjugation site

Key Structural Insights :

  • Ether vs. Amide Linkages: Ether-linked glucuronides (e.g., Deaminoethyl Fluvoxamine) are generally more stable than acyl glucuronides (e.g., Moxifloxacin Acyl-β-D-Glucuronide), which are prone to hydrolysis and protein adduct formation .
  • Aglycone Impact: The aglycone dictates target specificity. For example, flavonoid glucuronides (quercetin, apigenin) exhibit antioxidant activity, whereas SSRI glucuronides modulate neurological pathways .

Pharmacokinetic and Analytical Comparisons

Pharmacokinetic parameters of glucuronides vary significantly based on aglycone properties and analytical methodologies:

Compound Matrix Linear Range (ng/mL) LLOQ (ng/mL) Analytical Method Key Pharmacokinetic Parameters*
Quercetin-3-O-β-D-Glucuronide Rat Plasma 50–N/A 50 HPLC-MS High tissue distribution; rapid clearance
Silodosin β-D-Glucuronide Human Plasma Not reported Not reported LC-MS/MS AUC~0–24h~: 1200 ng·h/mL; t~1/2~: 8–10 h
Norfluoxetine N-β-D-Glucuronide Synthetic Not reported Not reported Not reported Presumed active reuptake inhibition

*Note: Direct pharmacokinetic data for this compound are unavailable; parameters inferred from structural analogs.

Analytical Methods :

  • LC-MS/MS is the gold standard for quantifying glucuronides due to high sensitivity and specificity .
  • Linear ranges and lower limits of quantification (LLOQ) vary; Quercetin-3-O-β-D-Glucuronide has an LLOQ of 50 ng/mL in rat plasma , while Silodosin β-D-Glucuronide requires tailored methods for human studies .

Research Findings and Contradictions

  • Contradictory Stability Profiles: Acyl glucuronides (e.g., Moxifloxacin Acyl-β-D-Glucuronide) exhibit higher reactivity and toxicity compared to ether-linked analogs like this compound .
  • Metabolic Pathways: While flavonoid glucuronides are primarily excreted via bile, SSRI glucuronides may undergo enterohepatic recirculation, prolonging half-life .
  • Bioactivity : Quercetin-3-O-β-D-Glucuronide enhances glucose uptake in fibroblasts, a mechanism absent in SSRI metabolites .

Activité Biologique

Deaminoethyl Fluvoxamine β-D-Glucuronide (DFG) is a glucuronidated metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression. This article explores the biological activity of DFG, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

PropertyValue
CAS Number 89035-93-8
Molecular Formula C₁₉H₂₄F₃NO₈
Molecular Weight 451.39 g/mol
Synonyms 1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-glucopyranuronic Acid

DFG's biological activity is primarily attributed to its interaction with specific proteins and enzymes, modulating their activity. Although the precise molecular targets remain under investigation, it is believed that DFG may influence pathways related to serotonin signaling and inflammatory responses.

  • Serotonin Reuptake Inhibition : Similar to fluvoxamine, DFG may inhibit the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which can enhance mood and reduce anxiety symptoms .
  • Sigma-1 Receptor Modulation : DFG may also interact with the sigma-1 receptor (S1R), a chaperone protein implicated in various neuroprotective and anti-inflammatory processes. Activation of S1R by fluvoxamine has been shown to promote neurite outgrowth and exert anti-inflammatory effects .
  • Glucuronidation Pathway : As a glucuronide, DFG is likely involved in drug metabolism and detoxification processes, facilitating the excretion of lipophilic compounds from the body.

Pharmacological Applications

DFG has been investigated for its potential therapeutic effects in various contexts:

  • Neuroprotection : Studies suggest that DFG may offer neuroprotective benefits through its action on S1R, which regulates neuroinflammation and promotes neuronal survival .
  • Anti-inflammatory Effects : DFG's modulation of immune responses via S1R may contribute to its anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Comparison with Similar Compounds

CompoundMechanism of ActionClinical Use
Fluvoxamine SERT inhibition; S1R agonismOCD, depression
Fluvoxamine β-D-Glucuronide Metabolite of fluvoxamine; glucuronidationDrug metabolism
Deaminoethyl Fluvoxamine Similar to fluvoxamine but lacks certain functionalitiesPotential antidepressant properties

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying Deaminoethyl Fluvoxamine β-D-Glucuronide in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes or chemical conjugation of the parent compound (Fluvoxamine) with activated glucuronic acid. Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE), followed by lyophilization. Structural confirmation is performed using NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity for quantifying trace amounts in biological matrices .
  • Nuclear Magnetic Resonance (NMR) : Essential for confirming stereochemistry and glucuronide linkage (e.g., β-D-configuration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₀F₃NO₇) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, safety goggles) to avoid dermal/oral exposure.
  • Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks.
  • Dispose of waste via certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to quantify this compound in plasma or urine?

  • Methodological Answer :

  • Sample Preparation : Protein precipitation with acetonitrile or methanol, followed by SPE to isolate glucuronide metabolites .
  • LC-MS/MS Parameters : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the glucuronide (e.g., m/z 448 → 272 for the aglycone) .
  • Validation : Include calibration curves (1–500 ng/mL), recovery assays (>85%), and stability tests under varying pH/temperature .

Q. How should researchers address contradictions in metabolic stability data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments using standardized conditions (e.g., pH 7.4 buffer, 37°C) and identical analytical platforms (e.g., same LC-MS/MS instrumentation).
  • Enzyme Kinetics : Assess UGT isoform specificity (e.g., UGT1A1 vs. UGT2B7) to identify interspecies or interindividual variability .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. What role does this compound play in drug-drug interaction studies involving UGT enzymes?

  • Methodological Answer :

  • Inhibition/Induction Assays : Co-incubate with probe substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) in human liver microsomes to evaluate UGT inhibition potential .
  • Kinetic Profiling : Calculate Km and Vmax values to determine affinity and catalytic efficiency .

Q. What strategies improve the stability of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Lyophilized powders stored at -80°C in amber vials show >95% stability over 12 months. Avoid repeated freeze-thaw cycles for liquid samples .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis .

Q. How can structural elucidation challenges (e.g., anomeric configuration) be resolved for glucuronidated metabolites?

  • Methodological Answer :

  • NOESY NMR : Detect nuclear Overhauser effects between the glucuronide anomeric proton and the aglycone to confirm β-D-configuration .
  • Enzymatic Hydrolysis : Treat with β-glucuronidase to verify cleavage specificity, followed by LC-MS/MS analysis of the aglycone .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.